3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position, an isobutyl group at the 1-position, and a carboxylic acid group at the 4-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles using bromine .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods. For example, the use of transition-metal catalysts, such as ruthenium or copper, can facilitate the synthesis of pyrazoles with high selectivity and yield . Additionally, eco-friendly protocols utilizing heterogeneous catalysts like Amberlyst-70 have been developed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cycloaddition Reactions: The pyrazole ring can undergo cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like bromine or hydrogen peroxide can be employed to oxidize the pyrazole ring.
Cycloaddition: Catalysts like silver or copper can facilitate cycloaddition reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while cycloaddition can produce fused heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the isobutyl group, which may affect its reactivity and biological activity.
3,5-Diaryl-4-bromo-1H-pyrazoles:
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Contains an ethyl ester group instead of a carboxylic acid, influencing its solubility and reactivity.
Uniqueness
3-Bromo-1-isobutyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the isobutyl group, which can impact its chemical properties and potential applications. This structural feature may enhance its solubility, stability, and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H11BrN2O2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)3-11-4-6(8(12)13)7(9)10-11/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
RCGWWOBECBHAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)Br)C(=O)O |
Origin of Product |
United States |
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